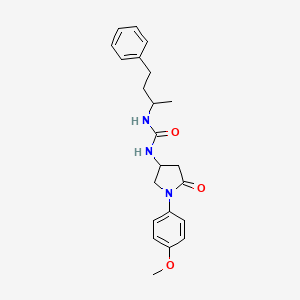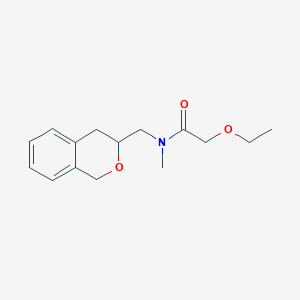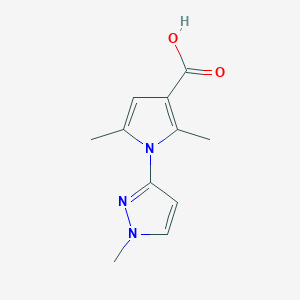![molecular formula C16H17N5O B2634855 2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034404-22-1](/img/structure/B2634855.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is involved in the synthesis of various heterocycles, demonstrating its utility in creating compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis process involves the creation of derivatives that include pyrrole, pyridine, coumarin, thiazole, and benzimidazole among others, highlighting its versatility in chemical synthesis and potential application in developing new insecticidal agents (Fadda et al., 2017).
ACAT-1 Inhibition for Disease Treatment
The compound has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity for ACAT-1 over ACAT-2. This specificity is crucial for the development of treatments for diseases involving ACAT-1 overexpression, suggesting its application in addressing conditions associated with cholesterol management (Shibuya et al., 2018).
Antimicrobial Agents
Derivatives of the compound have been synthesized with significant antibacterial activity, indicating its potential use in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed to combat resistant bacterial strains (Ramalingam et al., 2019).
Radioligand Development for Imaging
The compound's derivatives have been explored as potential radioligands for imaging the peripheral benzodiazepine receptors using techniques such as SPECT. This application is crucial for studying various neurological conditions and could aid in the development of diagnostic tools for monitoring disease progression or response to treatment (Katsifis et al., 2000).
Antioxidant and Antimicrobial Properties
The compound and its derivatives have shown potent antioxidant and antimicrobial properties, making them candidates for further research in pharmaceutical applications targeting oxidative stress-related diseases and infections (Naraboli & Biradar, 2017).
Wirkmechanismus
Target of action
Imidazole-containing compounds have been found to interact with a broad range of biological targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action can vary depending on the specific compound and its target. For example, some imidazole derivatives show antibacterial activity by inhibiting bacterial protein synthesis .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can vary widely. They are generally highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For instance, some imidazole derivatives have been found to exhibit potent anti-tubercular activity .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the solubility of the compound can affect its bioavailability and thus its efficacy .
Biochemische Analyse
Biochemical Properties
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide interacts with various enzymes, proteins, and other biomolecules. It is highly soluble in water and other polar solvents . The compound shows both acidic and basic properties due to its amphoteric nature . It is known to interact with various biomolecules through N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .
Cellular Effects
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide has been reported to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been evaluated for antitumor activity against HeLa cancer cell line .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, with the presence of a positive charge on either of two nitrogen atoms allowing it to show two equivalent tautomeric forms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide vary with different dosages in animal models . Studies have reported threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide within cells and tissues involve various transporters or binding proteins . It can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(10-20-11-17-14-3-1-2-4-15(14)20)19-12-6-8-21-13(9-12)5-7-18-21/h1-5,7,11-12H,6,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFNWQUVDSWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
![4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine](/img/structure/B2634775.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)
![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)

![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)



![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
